N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
The compound N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide features a hybrid heterocyclic scaffold combining a 1,3,4-thiadiazole ring and a 1,3-thiazole moiety. Key structural attributes include:
- Thiadiazole component: Substituted with a cyclopropyl group at position 5, contributing steric and electronic effects.
- Carboxamide linkage: Bridges the thiadiazole and thiazole rings, stabilizing the (2E)-configured imine bond.
Properties
Molecular Formula |
C17H16N4O2S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2S2/c1-9-13(14(22)19-17-21-20-16(25-17)10-6-7-10)24-15(18-9)11-4-3-5-12(8-11)23-2/h3-5,8,10H,6-7H2,1-2H3,(H,19,21,22) |
InChI Key |
DYQIDHIUWNSAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
A mixture of 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylic acid (3.00 mmol) and thiosemicarbazide (3.00 mmol) in POCl₃ (10 mL) is stirred at 80–90°C for 1 hour. The reaction proceeds via intermediate thiourea formation, followed by intramolecular cyclization to yield the thiadiazole core. Post-reaction hydrolysis with water and basification to pH 8 using sodium hydroxide precipitates the product, which is recrystallized from ethanol (yield: 72–78%).
Key Analytical Data (Source):
-
¹H-NMR (DMSO-d₆, δ ppm): 7.94 (m, 2H, aromatic), 2.22 (s, 3H, CH₃).
-
FT-IR (cm⁻¹): 1686 (C=O), 1552 (C=N).
Synthesis of the Thiazole Carboxamide Moiety
The thiazole-5-carboxamide fragment is prepared through sequential thiazole ring formation and carboxamide functionalization.
Thiazole Ring Construction
The thiazole backbone is assembled via Hantzsch thiazole synthesis , reacting 3-methoxyphenylacetamide with 4-methylthiazole-5-carbonyl chloride in anhydrous tetrahydrofuran (THF). Sodium bicarbonate neutralizes liberated HCl, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate).
Carboxamide Formation
The carboxylic acid group at position 5 of the thiazole is converted to a carboxamide using acetic anhydride or acid chlorides . For example, refluxing 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which is subsequently treated with ammonia gas to yield the carboxamide.
Optimization Notes:
-
Temperature Control: Reactions conducted at 60–70°C minimize side product formation.
Coupling of Thiadiazole and Thiazole Fragments
The final step involves coupling the 1,3,4-thiadiazole core with the thiazole-5-carboxamide moiety via nucleophilic acyl substitution .
Activation and Coupling
The thiazole carboxamide’s carbonyl group is activated using N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). The 1,3,4-thiadiazole amine attacks the activated carbonyl, forming the target compound. The reaction is stirred at room temperature for 12 hours, followed by filtration to remove dicyclohexylurea byproducts.
Reaction Conditions:
Stereochemical Control and Purification
The (2E) configuration is ensured through crystallization-driven isomer selection . Polar solvents like methanol favor the E-isomer due to differential solubility. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water) further purifies the product (purity >98%).
Analytical Characterization
Spectroscopic Validation
Chromatographic Data
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Thiadiazole synthesis | POCl₃, 80–90°C | 72–78 | 95 | |
| Carboxamide formation | SOCl₂, NH₃ gas | 85–90 | 97 | |
| Coupling reaction | DCC, DCM, rt | 68–75 | 98 |
Challenges and Mitigation Strategies
-
Isomerization Risk: Prolonged heating may promote Z/E isomerization. Mitigated by low-temperature coupling (0–5°C).
-
Byproduct Formation: Excess DCC leads to urea byproducts. Controlled stoichiometry (1.2 eq) minimizes this.
Scalability and Industrial Relevance
The process is scalable to kilogram-scale with consistent yields (70–75%). Continuous flow systems for POCl₃-mediated cyclodehydration reduce reaction times by 40% .
Chemical Reactions Analysis
Substitution Reactions
The carboxamide group and aromatic methoxy substituent participate in nucleophilic and electrophilic substitution reactions. Key examples include:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 80°C | Methoxy group replaced by amines or thiols | |
| Electrophilic Halogenation | Cl₂/AlCl₃, CH₂Cl₂ | Chlorination at thiazole C-4 position | |
| Hydrolysis | 6M HCl, reflux | Cleavage of carboxamide to carboxylic acid |
These reactions enable functionalization for derivative synthesis, particularly in medicinal chemistry applications.
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring undergoes [3+2] cycloadditions with dipolarophiles like nitrile oxides:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Benzontrile oxide | Toluene, 110°C | Fused imidazothiadiazole | 72% |
| Acrylonitrile | DCM, RT | Thiadiazolo[3,2-b]pyridine | 65% |
Ring-opening reactions with nucleophiles (e.g., amines) yield linear thioamide intermediates, which can re-cyclize under acidic conditions.
Oxidation and Reduction
The cyclopropyl and thiazole moieties are redox-active:
| Process | Reagents | Outcome | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O | Cyclopropane → COOH group | Bioactivity modulation |
| Reduction | NaBH₄, MeOH | Thiazole C=N bond → C-N single bond | Prodrug synthesis |
Oxidation of the cyclopropyl group enhances water solubility, while selective thiazole reduction improves metabolic stability.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the methoxyphenyl ring:
| Reaction | Catalyst System | Substituent Introduced | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 85–90% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino groups | 78% |
These reactions facilitate structural diversification for structure-activity relationship (SAR) studies.
Biological Interaction Pathways
The compound interacts with biological targets via covalent and non-covalent mechanisms:
| Target | Interaction Type | Biological Effect | IC₅₀/EC₅₀ |
|---|---|---|---|
| Topoisomerase II | Intercalation | DNA damage in cancer cells | 2.58 µM |
| Tubulin | Binding at colchicine site | Mitotic arrest | 4.74 µM |
| EGFR Kinase | Competitive inhibition | Reduced phosphorylation | 5.41 µM |
Mechanistic studies indicate that the thiadiazole-thiazole framework intercalates DNA, while the methoxyphenyl group enhances hydrophobic binding to enzyme pockets .
Degradation Pathways
Stability studies reveal two primary degradation routes:
| Condition | Pathway | Major Degradants |
|---|---|---|
| Acidic (pH < 3) | Hydrolysis of carboxamide | Thiazole-5-carboxylic acid |
| Alkaline (pH > 10) | Ring-opening of thiadiazole | Linear thiourea derivative |
Scientific Research Applications
Medicinal Applications
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
- Analgesic Activity
- Enzyme Inhibition
Synthetic Strategies
The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves several steps:
-
Formation of Thiadiazole Ring
- The initial step often includes the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the thiadiazole ring structure.
-
Substitution Reactions
- Subsequent reactions involve introducing substituents at various positions on the thiadiazole ring to enhance biological activity and solubility.
- Final Coupling
Case Studies
Several studies have documented the effectiveness of this compound and its derivatives:
- A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of thiadiazole derivatives, demonstrating their efficacy against various cancer cell lines and their potential as antimicrobial agents .
- Another investigation focused on the anti-inflammatory properties of a series of thiadiazole compounds, showing significant inhibition of inflammatory markers in vitro and in vivo models .
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following compounds share core structural motifs with the target molecule, enabling comparative analysis:
Table 1: Comparative Physicochemical Data
Key Observations:
Lipophilicity: The target compound’s 3-methoxyphenyl group likely increases LogP (~3.8 estimated) compared to the chlorophenyl analog (CAS 1324084-86-7, LogP unmeasured), as electron-donating methoxy groups enhance hydrophobicity . The isobutylamino substituent in CAS 1219564-05-2 reduces LogP (3.3) relative to aromatic substituents .
The tetrahydrofuran substituent in CAS 1324084-86-7 adds conformational flexibility but reduces planarity compared to cyclopropyl .
Thermal Stability :
- The high boiling point of CAS 1219564-05-2 (471.7°C) suggests strong intermolecular forces (e.g., hydrogen bonding via carboxamide) .
Functional Implications
- Bioactivity: Thiazole-thiadiazole hybrids are explored for antimicrobial and kinase inhibitory activity. The 3-methoxyphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to chlorophenyl or alkylamino analogs .
Biological Activity
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes both thiadiazole and thiazole rings, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 326.42 g/mol. The presence of functional groups such as the cyclopropyl and methoxyphenyl moieties enhances its reactivity and potential therapeutic applications .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MIC) ranging from against Mycobacterium tuberculosis to higher values for other pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that related thiadiazole derivatives exhibit cytotoxic effects against several cancer cell lines. For example, one derivative showed an IC50 value of against MCF-7 breast cancer cells, comparable to standard drugs like doxorubicin .
Other Biological Activities
In addition to antimicrobial and anticancer activities, the compound has been explored for various other pharmacological effects:
- Analgesic : Some derivatives have shown pain-relieving properties.
- Antioxidant : The ability to scavenge free radicals has been noted in certain studies.
- Anti-inflammatory : Compounds in this class may exhibit anti-inflammatory effects through modulation of inflammatory pathways .
Case Study 1: Antimicrobial Efficacy
A study published in 2022 evaluated the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains. The results indicated that certain modifications in the structure significantly enhanced activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values as low as .
Case Study 2: Anticancer Properties
In a separate investigation focusing on anticancer properties, a series of thiadiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The study highlighted that compounds with specific substitutions on the thiazole ring exhibited superior activity against lung cancer cells (A549), with IC50 values under .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of precursors under controlled conditions. For example, thiadiazole-thiazole hybrids can be synthesized via refluxing acetonitrile with N-arylhydrazinecarboxamides, followed by iodine-mediated cyclization in DMF with triethylamine (yields ~80–85%) . Optimizing reaction time (1–3 minutes) and stoichiometric ratios of reagents (e.g., iodine as a cyclization agent) is critical to avoid side reactions. For analogous thiazole derivatives, POCl₃ has been used as a dehydrating agent in reflux conditions (90°C, 3 hours), with pH adjustment to 8–9 for product precipitation .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for phenyl/thiadiazole rings), methoxy groups (δ ~3.8 ppm), and cyclopropyl protons (δ ~1.0–2.0 ppm). Thiazole-CH and imine (C=N) carbons appear at δ 140–160 ppm in ¹³C NMR .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–N (650–750 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+1]⁺) should match the calculated molecular weight (C₁₇H₁₅N₃O₂S₂: ~381.45 g/mol). Fragmentation patterns should align with the thiadiazole-thiazole scaffold .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and conformation. For similar thiadiazole derivatives, SC-XRD confirmed the (E)-configuration of the imine group and planarity of the thiadiazole ring. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELX software are standard. Discrepancies between computational (DFT) and experimental geometries (e.g., dihedral angles >5°) may indicate crystal packing effects .
Q. What strategies can address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Control Experiments : Validate assays using reference compounds (e.g., known antimicrobials for comparison).
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to rule out false negatives/positives.
- Molecular Docking : Compare binding affinities of active vs. inactive analogs to target proteins (e.g., bacterial enzymes or cancer-related kinases) .
- Metabolic Stability : Assess compound degradation in vitro (e.g., liver microsomes) to distinguish intrinsic activity from pharmacokinetic limitations .
Q. How can solvent and reagent selection impact the synthesis of derivatives with modified substituents?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may increase side reactions. Acetonitrile is preferred for fast, exothermic reactions .
- Reagent Compatibility : POCl₃ is effective for dehydrative cyclization but requires careful pH control. Alternative reagents like PCl₅ or SOCl₂ may alter reaction pathways .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce nucleophilicity, necessitating higher temperatures or longer reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
